molecular formula C18H17N3O2 B2638085 N-(2-ethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 847411-60-3

N-(2-ethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2638085
CAS No.: 847411-60-3
M. Wt: 307.353
InChI Key: BQMZPODRZKOGIY-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and antibacterial properties . The structure of this compound features a pyrido[1,2-a]pyrimidine core with an ethylphenyl group and a carboxamide moiety, contributing to its unique chemical and biological properties.

Chemical Reactions Analysis

N-(2-ethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

N-(2-ethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be compared to other pyrido[1,2-a]pyrimidine derivatives, such as pyridopyrrolopyrimidines and pyrazolopyrimidines . These compounds share a similar core structure but differ in their substituents and functional groups, which can significantly impact their biological activities and applications. For example, pyridopyrrolopyrimidines have shown potent activity as SARS-CoV-2 main protease inhibitors, while pyrazolopyrimidines have been studied for their cytotoxic activities against cancer cells . The unique combination of the ethylphenyl group and carboxamide moiety in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-13-6-4-5-7-15(13)20-17(22)14-11-19-16-10-12(2)8-9-21(16)18(14)23/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMZPODRZKOGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN=C3C=C(C=CN3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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